molecular formula C10H19NO2 B8308233 N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8308233
M. Wt: 185.26 g/mol
InChI Key: PMNHUYFEGNBLIM-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine (4A) is prepared operating as described for 1A with 7.85 mL (120 mmol) of cooled liquid ethylamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cooled liquid
Quantity
7.85 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([NH:11][CH2:12][CH2:13]C)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(N)C>>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([NH:11][CH2:12][CH3:13])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)NCCC
Step Two
Name
cooled liquid
Quantity
7.85 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCC(CC2)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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